2-(4-Chloro-6-isopropylpyrimidin-2-YL)ethanamine
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Overview
Description
2-(4-Chloro-6-isopropylpyrimidin-2-YL)ethanamine is a chemical compound belonging to the class of pyrimidines Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-6-isopropylpyrimidin-2-YL)ethanamine typically involves the reaction of 4-chloro-6-isopropylpyrimidine with ethylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Common reagents used in this synthesis include 4-chloro-6-isopropylpyrimidine and ethylamine, with solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-6-isopropylpyrimidin-2-YL)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrimidine derivatives.
Scientific Research Applications
2-(4-Chloro-6-isopropylpyrimidin-2-YL)ethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-6-isopropylpyrimidin-2-YL)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: This compound shares a similar pyrimidine structure but with different substituents.
4-Chloro-6-methoxy-pyrimidin-2-yl: Another pyrimidine derivative with a methoxy group instead of an isopropyl group.
Uniqueness
2-(4-Chloro-6-isopropylpyrimidin-2-YL)ethanamine is unique due to its specific substituents, which confer distinct chemical and biological properties. Its isopropyl group and ethanamine moiety differentiate it from other pyrimidine derivatives, potentially leading to unique applications and activities.
Properties
CAS No. |
944899-04-1 |
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Molecular Formula |
C9H14ClN3 |
Molecular Weight |
199.68 g/mol |
IUPAC Name |
2-(4-chloro-6-propan-2-ylpyrimidin-2-yl)ethanamine |
InChI |
InChI=1S/C9H14ClN3/c1-6(2)7-5-8(10)13-9(12-7)3-4-11/h5-6H,3-4,11H2,1-2H3 |
InChI Key |
OFPXFTCJEINKIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NC(=N1)CCN)Cl |
Origin of Product |
United States |
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